molecular formula C12H12O2 B12818166 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde

2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde

Cat. No.: B12818166
M. Wt: 188.22 g/mol
InChI Key: DWSXGWLPQMYMTJ-UHFFFAOYSA-N
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Description

2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with appropriate reagents to introduce the oxo and aldehyde functional groups. One common method involves the oxidation of 5,6,7,8-tetrahydronaphthalene using reagents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid.

    Reduction: 2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound.

Scientific Research Applications

2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s oxo group can participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
  • 2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde
  • N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Uniqueness

2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde is unique due to its specific combination of functional groups and the naphthalene ring system. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2

InChI Key

DWSXGWLPQMYMTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C=O

Origin of Product

United States

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